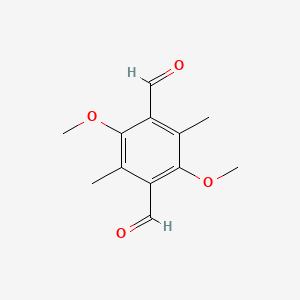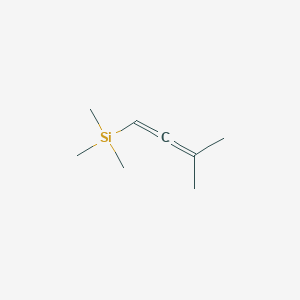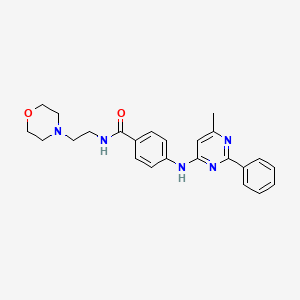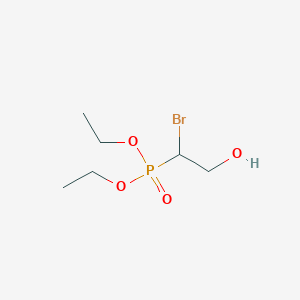
Diethyl (1-bromo-2-hydroxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-bromo-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a derivative of phosphonic acid and is characterized by the presence of a bromo and a hydroxy group attached to an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-dibromoethane under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 1,2-dibromoethane.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated, leading to the substitution of one bromine atom with the phosphonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form diethyl (2-hydroxyethyl)phosphonate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phosphonates.
Oxidation: Formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.
科学的研究の応用
Diethyl (1-bromo-2-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of organophosphorus compounds, including phosphonates and phosphinates.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diethyl (1-bromo-2-hydroxyethyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor.
類似化合物との比較
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (1-hydroxyethyl)phosphonate: Lacks the bromine atom and has different reactivity and applications.
Diethyl (1-bromoethyl)phosphonate: Lacks the hydroxy group and has different chemical properties.
Diethyl (1-chloro-2-hydroxyethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
The uniqueness of this compound lies in its dual functional groups (bromo and hydroxy), which provide versatility in chemical reactions and applications.
特性
CAS番号 |
65345-03-1 |
|---|---|
分子式 |
C6H14BrO4P |
分子量 |
261.05 g/mol |
IUPAC名 |
2-bromo-2-diethoxyphosphorylethanol |
InChI |
InChI=1S/C6H14BrO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3 |
InChIキー |
PMELWARJWLTSBG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(CO)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
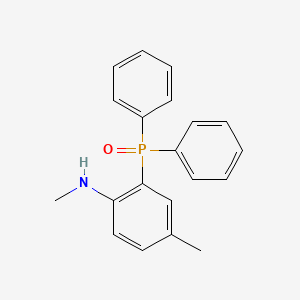
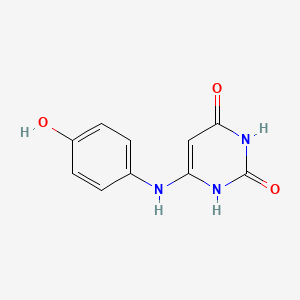
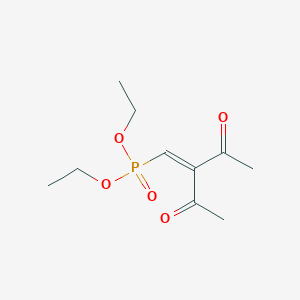
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

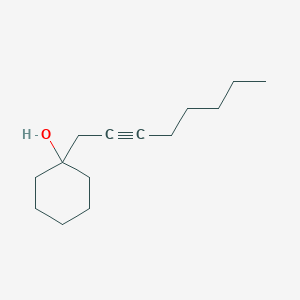

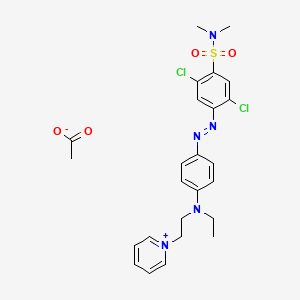
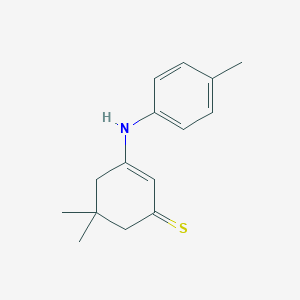
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
